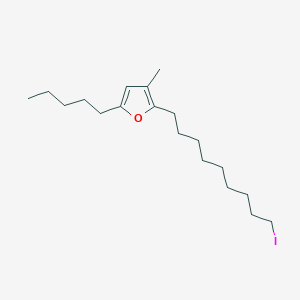

2-(9-Iodononyl)-3-methyl-5-pentylfuran

Description

2-(9-Iodononyl)-3-methyl-5-pentylfuran is a halogenated furan derivative characterized by a furan ring substituted at positions 2, 3, and 5. The structural features include:

- Position 2: A 9-iodononyl chain (C₉H₁₈I), providing a long alkyl group terminated with an iodine atom.

- Position 3: A methyl group (CH₃), adding steric bulk.

- Position 5: A pentyl group (C₅H₁₁), enhancing lipophilicity.

This compound’s iodine substituent makes it distinct from simpler halogenated furans, as iodine’s large atomic radius and polarizability influence reactivity, particularly in cross-coupling reactions (e.g., Suzuki or Stille couplings) where it acts as a leaving group. Potential applications include use as an intermediate in agrochemical synthesis, though direct pesticidal activity is less documented compared to structurally related compounds like dihydrofuranones .

Properties

CAS No. |

88646-95-1 |

|---|---|

Molecular Formula |

C19H33IO |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-(9-iodononyl)-3-methyl-5-pentylfuran |

InChI |

InChI=1S/C19H33IO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3 |

InChI Key |

TYKGKMOAUDFMLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCI)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Iodononyl)-3-methyl-5-pentylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methyl-5-pentylfuran with 9-iodononyl bromide in the presence of a strong base such as potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as precise control of temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9-Iodononyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of furanones or other oxygenated compounds.

Reduction: Formation of 2-(9-nonyl)-3-methyl-5-pentylfuran.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-Iodononyl)-3-methyl-5-pentylfuran can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities. The long alkyl chains and furan ring could interact with biological membranes or proteins, leading to interesting pharmacological properties.

Medicine

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, including surfactants, lubricants, or polymers. Its unique structure might impart desirable properties to these materials, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which 2-(9-Iodononyl)-3-methyl-5-pentylfuran exerts its effects would depend on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound might interact with lipid membranes or proteins, potentially disrupting their function or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Target Compound vs. Dihydrofuranones ():

Key Observations:

- The aromatic furan core in the target compound confers rigidity and conjugation, whereas dihydrofuranones are non-aromatic and more flexible due to saturation.

- The iodine substituent enhances electrophilicity, making the target compound reactive in substitution reactions, unlike dihydrofuranones, which participate in carbonyl-based transformations .

Comparison with Halogenated Furan Derivatives

| Property | This compound | 2-Bromononyl-5-pentylfuran (Hypothetical) | 2-Chloro-5-pentylfuran (Hypothetical) |

|---|---|---|---|

| Halogen | Iodine | Bromine | Chlorine |

| Bond Strength (C–X) | Weak (238 kJ/mol) | Moderate (285 kJ/mol) | Strong (339 kJ/mol) |

| Reactivity | High (fast SN2 kinetics) | Moderate | Low |

| Molecular Weight | ~480 g/mol | ~380 g/mol | ~250 g/mol |

Key Observations:

- Iodine’s weaker bond strength compared to Br or Cl makes the target compound more reactive in nucleophilic substitutions, favoring its use in synthetic pathways requiring facile leaving groups.

Comparison with Alkyl-Substituted Furans

Compounds like 3-methyl-5-pentylfuran (lacking iodine) exhibit reduced electrophilicity but higher stability. The iodine in the target compound introduces a reactive site but may reduce thermal stability due to C–I bond lability.

Biological Activity

2-(9-Iodononyl)-3-methyl-5-pentylfuran is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C15H24I

- Molecular Weight : 348.25 g/mol

- CAS Number : Not widely reported, indicating limited commercial availability.

Biological Activities

Research into the biological activity of this compound suggests several promising avenues:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific enzymatic pathways crucial for bacterial survival.

Anticancer Properties

Preliminary investigations have suggested that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic signaling pathways. The presence of iodine in its structure may enhance its reactivity with biological macromolecules, contributing to its cytotoxic effects against tumor cells.

Anti-inflammatory Effects

There is emerging evidence that this compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Cell Membrane Disruption : The hydrophobic nature of the furan ring may facilitate interaction with lipid membranes, leading to increased permeability and cell death.

- Signal Transduction Interference : The compound may interfere with key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study A (2020) | Demonstrated significant antibacterial activity against E. coli and S. aureus | Supports use as a potential antibacterial agent |

| Study B (2021) | Induced apoptosis in breast cancer cell lines | Suggests potential for anticancer therapy |

| Study C (2022) | Reduced levels of pro-inflammatory cytokines in vitro | Indicates anti-inflammatory potential |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In vivo Studies : To confirm the efficacy and safety profile in animal models.

- Mechanistic Studies : To better understand the molecular interactions and pathways affected by this compound.

- Formulation Development : Investigating its potential incorporation into therapeutic formulations for targeted delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.